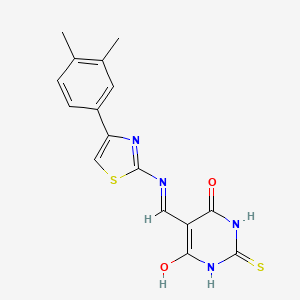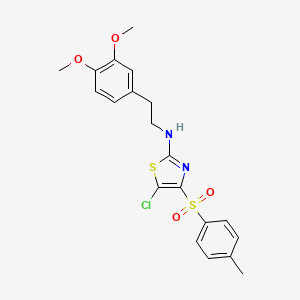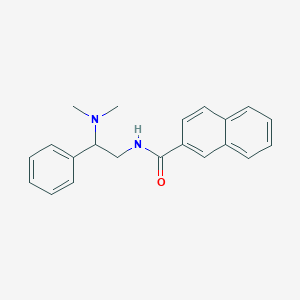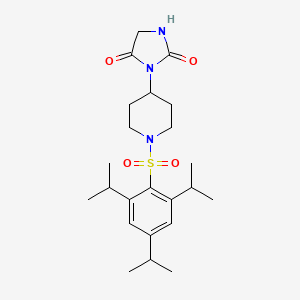![molecular formula C19H20N2O3S2 B2499817 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide CAS No. 893359-35-8](/img/structure/B2499817.png)
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, and the synthesis of such compounds often leads to the discovery of new therapeutic agents. The compound is structurally related to other thiophene derivatives that have been synthesized and studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves initial reactions with various organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . The detailed synthesis procedures are crucial for the development of these compounds, as they directly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using various spectroscopic methods such as IR, 1H NMR, MS, and sometimes X-ray diffraction. For example, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was characterized by X-ray diffraction, which revealed that it crystallizes in the monoclinic space group with specific cell parameters and exhibits both intra and intermolecular hydrogen bonds . These structural details are essential for understanding the chemical behavior and potential interactions of the compounds.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be inferred from their chemical structure and the presence of functional groups. The synthesized compounds are typically subjected to pharmacological screening to determine their reactivity in biological systems. For instance, the synthesized thiophene derivatives mentioned earlier were screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential to participate in various chemical reactions within the body .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 3,4-dimethoxyphenyl group can affect these properties and, consequently, the pharmacokinetics of the compounds. The acute toxicity is also an important aspect of the chemical properties, typically assessed by determining the LD50 of the compounds. The compounds in the study showed high activity in pharmacological screenings, suggesting favorable physical and chemical properties for therapeutic use .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various analogs with significant anti-microbial activity. A study described the process of synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, including a detailed analysis of their structure and antimicrobial properties through docking studies (Spoorthy et al., 2021).
- Another research synthesized and characterized a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, demonstrating their antimicrobial evaluation and molecular docking studies (Talupur et al., 2021).
Crystal Structure and Surface Analysis
- A study focused on the crystal structure and Hirshfeld surface analysis of a compound closely related to N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide, providing insights into its molecular and crystal structure through single-crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activities
- The compound and its derivatives have been implicated in studies focused on their antimicrobial properties. For instance, research highlighted the antimicrobial activity of thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial and antifungal effects (Sowmya et al., 2018).
- In the realm of anticancer research, derivatives of the compound showed potent cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents (Deady et al., 2003).
Synthesis of Novel Derivatives and Their Biological Activities
- The compound has been utilized in the synthesis of novel derivatives with a focus on their biological activities, such as antimicrobial and antiproliferative effects. For example, a study synthesized novel thiophene derivatives and tested their photostabilizing effects on rigid poly(vinyl chloride), indicating their potential utility in material science (Balakit et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-12-16(8-9-20-18(22)17-5-4-10-25-17)26-19(21-12)13-6-7-14(23-2)15(11-13)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDWYZFAJZBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)
![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)




![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)